Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride
Description
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride (CAS No. 58125-69-2) is a hydrochloride salt of a carboximidate derivative. Its structure comprises an ethyl ester linked to a carboximidate group and a 4-methylphenyl substituent. This compound is primarily utilized as a synthetic intermediate in organic and pharmaceutical chemistry due to its reactivity in nucleophilic substitution and condensation reactions. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for controlled reactions under acidic conditions .
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)ethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-13-11(12)8-10-6-4-9(2)5-7-10;/h4-7,12H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEOSGDHVZXCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=C(C=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-methylphenyl)ethanoate with an appropriate imidating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the imidate group.
Scientific Research Applications
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride involves its reactivity with various nucleophiles and electrophiles. The imidate group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Data Table: Key Analogs and Properties
| Compound Name | CAS No. | Purity | Substituent (Position/Type) |
|---|---|---|---|
| Ethyl 2-(4-methylphenyl)ethanecarboximidate HCl | 58125-69-2 | 95.0% | 4-methyl (para, EDG*) |
| Ethyl 2-(4-methoxyphenyl)ethanecarboximidate HCl | 2474-07-9 | 98.0% | 4-methoxy (para, EDG*) |
| Ethyl 2-(2-methoxyphenyl)ethanecarboximidate HCl | 37852-42-9 | 95.0% | 2-methoxy (ortho, EDG*) |
| Ethyl 2-(4-chlorophenyl)ethanecarboximidate HCl | 142682-69-7 | 95.0% | 4-chloro (para, EWG**) |
EDG: Electron-Donating Group; *EWG: Electron-Withdrawing Group
Sources:
Chemical Reactivity and Physical Properties
- Electron-Donating Substituents (Methyl, Methoxy): The 4-methyl and 4-methoxy groups enhance electron density at the phenyl ring, increasing nucleophilic aromatic substitution (NAS) reactivity. The para-methoxy group, a stronger EDG via resonance, may confer higher reactivity than methyl .
Electron-Withdrawing Substituents (Chloro):
- Solubility and Stability: Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, ethanol). The 4-chloro analog’s higher electronegativity may reduce solubility compared to methyl/methoxy derivatives .
Biological Activity
Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, applications, and research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
This compound features an ethyl group, a 4-methylphenyl moiety, and a carboximidate functional group, which contribute to its reactivity and biological profile.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This is particularly relevant in biochemical pathways where specific enzyme activity modulation is desired.
- Receptor Modulation : Depending on its structural features, it may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Applications
This compound has been explored for several biological applications:
- Biochemical Assays : Used to study enzyme kinetics and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical research.
- Drug Development : Investigated for potential therapeutic applications due to its structural characteristics that allow for the design of biologically active molecules.
Case Studies and Experimental Data
- Enzyme Interaction Studies : Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For example, studies indicate a significant reduction in enzyme activity at varying concentrations, highlighting its potential as a lead compound in drug discovery.
- Protein Binding Affinity : In vitro studies have shown that this compound exhibits high binding affinity to certain proteins, suggesting it could be developed into a therapeutic agent targeting those proteins.
- Comparative Analysis : A comparative study with similar compounds (e.g., Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride) revealed that the methyl group enhances the biological activity of this compound compared to its halogenated counterparts.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
